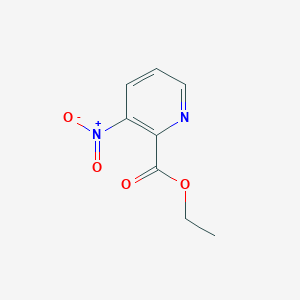
Omeprazole Sulfide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omeprazole Sulfide Hydrochloride is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of benzimidazole and is structurally related to omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole Sulfide Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyl-4-methoxy-2-pyridine and 5-methoxy-2-mercaptobenzimidazole.
Reaction with Chloromethyl Ether: The pyridine derivative is reacted with chloromethyl ether to form 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
Thioether Formation: This intermediate is then reacted with 5-methoxy-2-mercaptobenzimidazole to form the desired thioether compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound undergoes oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to the thioether form under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperoxybenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethyl acetate, methylene chloride.
Major Products
Sulfoxides: Formed by oxidation.
Sulfones: Further oxidation of sulfoxides.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other benzimidazole derivatives.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in gastric acid secretion.
Medicine
Proton Pump Inhibitor: Used in the treatment of gastric acid-related disorders such as GERD and peptic ulcers.
Industry
Pharmaceuticals: Key intermediate in the production of omeprazole and related drugs.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Omeprazole: 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole.
Esomeprazole: S-isomer of omeprazole with similar properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Omeprazole Sulfide Hydrochloride is unique due to its specific structural modifications, which provide distinct pharmacokinetic properties and potentially improved efficacy in certain conditions compared to its analogs .
Propriétés
Formule moléculaire |
C17H20ClN3O2S |
|---|---|
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);1H |
Clé InChI |
YBYNGBZTCAXGMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















